Spheroidene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

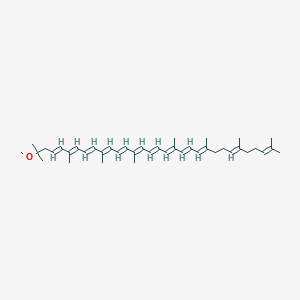

Spheroidene is the cartenoid ether that is the methyl ether of 3,4-didehydro-1,2,7',8'-tetrahydro-psi,psi-caroten-1-ol.

Wissenschaftliche Forschungsanwendungen

Role in Photosynthesis

Spheroidene plays a crucial role in the photosynthetic apparatus of purple bacteria, particularly in the light-harvesting complexes (LHCs). It assists in capturing light energy and transferring it to the reaction center (RC). Studies utilizing resonance Raman spectroscopy have provided insights into the vibrational characteristics of this compound in different configurations, such as the all-trans and various cis forms, which are essential for understanding its function in energy transfer processes .

Case Study: Resonance Raman Spectroscopy

- Objective: Investigate the vibrational modes of this compound.

- Findings: The resonance Raman spectra of this compound were calculated, revealing that the 15,15'-cis configuration aligns closely with experimental data from Rhodobacter sphaeroides' RC. This indicates its significant role in optimizing light absorption .

| Configuration | Spectral Features | Agreement with Experiment |

|---|---|---|

| All-trans | Standard features | High |

| 15,15'-cis | Enhanced intensity near 1150 cm⁻¹ | Best agreement |

| 13,14-cis | Additional features | Moderate |

Potential as a Biofertilizer

Research has indicated that this compound-producing strains of bacteria can promote plant growth. For instance, Pantoea agglomerans, which produces this compound, exhibits characteristics beneficial for agriculture, including phosphate solubilization and production of plant growth-promoting substances .

Case Study: Plant Growth Promotion

- Objective: Assess the PGP traits of Pantoea agglomerans.

- Findings: The strain demonstrated significant plant growth-promoting abilities through mechanisms such as IAA production and siderophore synthesis. This suggests potential applications in sustainable agriculture as a biofertilizer .

| Trait | Measurement | Impact on Plant Growth |

|---|---|---|

| Phosphate Solubilization | Increased availability | Enhanced root development |

| IAA Production | Quantified levels | Stimulated shoot growth |

| Siderophore Production | High affinity for iron | Improved nutrient uptake |

Antimicrobial Properties

This compound has been studied for its antimicrobial properties against various pathogens. Its ability to inhibit microbial growth suggests potential applications in medicine and food preservation.

Case Study: Antimicrobial Efficacy

- Objective: Evaluate the antimicrobial effects of this compound.

- Findings: this compound exhibited inhibitory effects on both bacterial and fungal pathogens, suggesting its use as a natural preservative or therapeutic agent .

| Pathogen | Inhibition Zone Diameter (mm) | Application Potential |

|---|---|---|

| Escherichia coli | 15 | Food preservation |

| Staphylococcus aureus | 20 | Therapeutic use |

| Candida albicans | 18 | Antifungal treatments |

Eigenschaften

CAS-Nummer |

13836-61-8 |

|---|---|

Molekularformel |

C41H60O |

Molekulargewicht |

568.9 g/mol |

IUPAC-Name |

(6E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E)-31-methoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,20,22,24,26,28-dodecaene |

InChI |

InChI=1S/C41H60O/c1-34(2)20-14-23-37(5)26-17-29-38(6)27-15-24-35(3)21-12-13-22-36(4)25-16-28-39(7)30-18-31-40(8)32-19-33-41(9,10)42-11/h12-13,15-16,18-22,24-28,30-32H,14,17,23,29,33H2,1-11H3/b13-12+,24-15+,25-16+,30-18+,32-19+,35-21+,36-22+,37-26+,38-27+,39-28+,40-31+ |

InChI-Schlüssel |

FJOCMTHZSURUFA-AXYGSFPTSA-N |

SMILES |

CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)OC)C)C)C)C |

Isomerische SMILES |

CC(=CCC/C(=C/CC/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/CC(C)(C)OC)/C)/C)/C)C |

Kanonische SMILES |

CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)OC)C)C)C)C |

Synonyme |

1-methoxy-3,4-didehydro-1,2,7',8'-tetrahydro-psi,psi-carotene all-trans-spheroidene spheroidene |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.